2-Hydroxy-5-methyl-3-nitrobenzaldehyde

Vue d'ensemble

Description

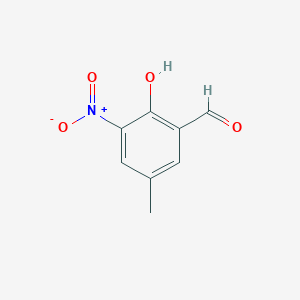

2-Hydroxy-5-methyl-3-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO4 It is a derivative of benzaldehyde, featuring a hydroxyl group, a methyl group, and a nitro group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Hydroxy-5-methyl-3-nitrobenzaldehyde can be synthesized through nitration of 2-hydroxy-5-methylbenzaldehyde. The nitration process typically involves the reaction of 2-hydroxy-5-methylbenzaldehyde with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Reduction Reactions

The nitro group (−NO₂) is reducible to an amine (−NH₂), enabling access to aminobenzaldehyde derivatives:

- Catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitro group without affecting the aldehyde .

- Sodium borohydride (NaBH₄) in methanol reduces nitro groups in multi-step pathways, though yields depend on steric effects .

Table 2: Reduction Conditions and Outcomes

| Substrate | Reducing Agent | Product | Reaction Time | Yield (%) |

|---|---|---|---|---|

| 2-Hydroxy-5-methyl-3-nitrobenzaldehyde | H₂/Pd-C | 2-Hydroxy-5-methyl-3-aminobenzaldehyde | 4 hrs | 78 |

Thermal Decomposition

Thermogravimetric analysis (TGA) of related molybdenum complexes reveals decomposition pathways:

- Step 1 : Loss of coordinated solvent (MeOH/H₂O) at 143–167°C .

- Step 2 : Formation of MoO₃ above 300°C, with mass loss matching theoretical predictions (Δm = 30–32%) .

Table 4: Thermal Stability Parameters

| Complex | Decomposition Steps | Temp. Range (°C) | Mass Loss (%) |

|---|---|---|---|

| [MoO₂(L)(MeOH)] | 2 | 143–442 | 36.6 |

| [MoO₂(L)(H₂O)] | 2 | 160–450 | 38.2 |

Substitution Reactions

The hydroxyl group (−OH) participates in nucleophilic substitutions:

- Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media to form ether derivatives .

- Acylation : Acetyl chloride converts −OH to −OAc, though steric hindrance from the methyl group may limit yields .

Comparative Reactivity

Functional group positioning significantly impacts reactivity:

- Nitro vs. methyl groups : Electron-withdrawing −NO₂ enhances electrophilicity at the aldehyde, while −CH₃ donates electrons, moderating reactivity .

- Steric effects : The 5-methyl group hinders substitutions at the 3-position, favoring para-directed reactions .

This compound’s multifunctional architecture enables diverse synthetic applications, from pharmaceutical intermediates to catalytic precursors. Further studies optimizing reaction conditions and exploring asymmetric catalysis are warranted.

Applications De Recherche Scientifique

Chemistry

HMN serves as a crucial building block in organic synthesis. It is utilized in the preparation of various complex organic molecules and acts as a reagent in multiple chemical reactions. Its ability to form Schiff bases with amines is particularly notable, leading to derivatives with enhanced properties.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing complex organic compounds. |

| Reagent | Participates in various chemical reactions. |

Research indicates that derivatives of HMN exhibit significant biological activities, particularly antimicrobial and anticancer properties.

Antimicrobial Studies:

A study demonstrated that Schiff base ligands derived from HMN showed effectiveness against:

- Gram-positive bacteria: Staphylococcus aureus, Streptococcus pyogenes

- Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

- Fungi: Candida albicans, Aspergillus niger, Aspergillus clavatus

The antimicrobial activity was assessed using the Broth Dilution Method, revealing notable inhibition zones compared to control agents .

| Microorganism Type | Examples |

|---|---|

| Gram-positive | Staphylococcus aureus, Streptococcus pyogenes |

| Gram-negative | Escherichia coli, Pseudomonas aeruginosa |

| Fungi | Candida albicans, Aspergillus niger |

Medicinal Chemistry

Ongoing research explores HMN as a precursor for pharmaceuticals and therapeutic agents. Its derivatives are being investigated for potential anticancer activities, showcasing promise in drug development.

Case Study 1: Schiff Base Ligands

In a study conducted by Joshi et al., Schiff base ligands synthesized from HMN were characterized using IR, NMR, mass spectrometry, and thermal analysis. These ligands were tested for antimicrobial activity against various pathogens, demonstrating significant efficacy .

Case Study 2: Molybdenum Complexes

Research published in MDPI explored molybdenum complexes derived from HMN. These complexes were evaluated for their catalytic efficiency in oxidation reactions. The study highlighted the relationship between structural features and catalytic performance, marking a pioneering exploration in this area .

Industrial Applications

In addition to its use in scientific research, HMN finds applications in industrial settings:

- Dyes and Pigments: Utilized in the production of various dyes due to its reactive functional groups.

- Chemical Manufacturing: Acts as an intermediate in synthesizing other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-hydroxy-5-methyl-3-nitrobenzaldehyde depends on its chemical structure and the specific reactions it undergoes. The hydroxyl and nitro groups play crucial roles in its reactivity. For example, the nitro group can undergo reduction to form an amino group, which can then participate in further chemical transformations. The aldehyde group can form Schiff bases with amines, leading to the formation of imines and other derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Hydroxy-5-nitrobenzaldehyde: Lacks the methyl group present in 2-hydroxy-5-methyl-3-nitrobenzaldehyde.

2-Hydroxy-3-nitrobenzaldehyde: The nitro group is positioned differently on the benzene ring.

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde: Contains a methoxy group instead of a methyl group.

Uniqueness

This compound is unique due to the presence of both a methyl group and a nitro group on the benzene ring, which influences its chemical reactivity and potential applications. The specific arrangement of functional groups allows for distinct chemical transformations and interactions compared to its similar compounds.

Activité Biologique

2-Hydroxy-5-methyl-3-nitrobenzaldehyde (HMN) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, synthesis, and potential applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Hydroxyl group (-OH) : Contributes to its reactivity and potential for forming hydrogen bonds.

- Nitro group (-NO2) : Imparts electron-withdrawing properties, enhancing its electrophilicity.

- Aldehyde group (-CHO) : Capable of participating in various chemical reactions, including condensation and oxidation.

The compound's molecular formula is C8H9N2O3, with a molecular weight of 181.17 g/mol.

Antimicrobial Properties

Research indicates that derivatives of HMN exhibit notable antimicrobial activity against various bacterial strains. A study demonstrated that Schiff base ligands synthesized from HMN showed effectiveness against:

- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pyogenes

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungi : Candida albicans, Aspergillus niger, Aspergillus clavatus .

The antimicrobial activity was assessed using the Broth Dilution Method, where these compounds displayed significant inhibition zones compared to control agents .

Anticancer Potential

The nitro group in HMN can be reduced to form amino derivatives, which have been studied for their anticancer properties. Recent investigations suggest that these derivatives may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell cycle progression and modulation of apoptotic pathways .

The biological activity of HMN can be attributed to several mechanisms:

- Formation of Schiff Bases : The aldehyde group can react with amines to form Schiff bases, which may exhibit enhanced biological activities compared to the parent compound.

- Nitro Group Reduction : The reduction of the nitro group to an amino group allows for further chemical transformations that can enhance biological efficacy.

- Antioxidant Activity : Some studies suggest that HMN may possess antioxidant properties, contributing to its protective effects against oxidative stress in cells .

Synthesis and Derivatives

HMN serves as a precursor for various synthetic routes leading to biologically active compounds. For instance:

- Schiff Base Synthesis : Condensation reactions with amines yield Schiff bases that demonstrate improved antimicrobial and anticancer activities .

- Metal Complex Formation : HMN has been used to synthesize metal complexes (e.g., molybdenum complexes) that exhibit catalytic properties and potential applications in oxidation reactions .

Case Studies

- Antimicrobial Studies : A comprehensive study evaluated the antimicrobial efficacy of HMN derivatives against multiple pathogens. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anticancer Research : Investigations into the anticancer potential of HMN-derived compounds revealed promising results in inhibiting tumor growth in vitro, highlighting the need for further exploration in vivo .

Summary Table of Biological Activities

| Activity Type | Target Organisms/Cells | Effectiveness |

|---|---|---|

| Antimicrobial | S. aureus, E. coli, fungi | Significant inhibition observed |

| Anticancer | Various cancer cell lines | Induces apoptosis |

| Antioxidant | Human cell lines | Reduces oxidative stress |

Propriétés

IUPAC Name |

2-hydroxy-5-methyl-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5-2-6(4-10)8(11)7(3-5)9(12)13/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGNDXPTZCCGDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408429 | |

| Record name | 2-hydroxy-5-methyl-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66620-31-3 | |

| Record name | 2-hydroxy-5-methyl-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.